molecular formula C6H7N3O2S B574134 Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- (9CI) CAS No. 161143-84-6

Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- (9CI)

Katalognummer: B574134
CAS-Nummer: 161143-84-6
Molekulargewicht: 185.21 g/mol
InChI-Schlüssel: RZRKOUNCCXZTKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- (9CI) is a heterocyclic compound that contains a pyrazine ring fused with a thioxo group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazine derivatives with thiourea in the presence of a base, followed by acidification to yield the desired product . The reaction conditions often require moderate temperatures and specific solvents to ensure the proper formation of the thioxo group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazine ring .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

Biologically, this compound has been studied for its potential antimicrobial and antiviral properties. Its ability to interact with biological targets makes it a candidate for further investigation in the development of new therapeutic agents .

Medicine

In medicine, derivatives of this compound are explored for their potential use as pharmaceuticals. The thioxo group is particularly interesting for its role in modulating biological activity .

Industry

Industrially, Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the synthesis of dyes and polymers .

Wirkmechanismus

The mechanism of action of Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- involves its interaction with specific molecular targets. The thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction can disrupt biological pathways and lead to the desired therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrazine derivatives and thioxo-containing molecules, such as:

Uniqueness

What sets Pyrazineacetic acid, 3-amino-4,5-dihydro-5-thioxo- apart is its specific combination of a pyrazine ring with a thioxo group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Eigenschaften

CAS-Nummer

161143-84-6

Molekularformel

C6H7N3O2S

Molekulargewicht

185.21 g/mol

IUPAC-Name

2-(2-amino-6-sulfanylidene-1H-pyrazin-3-yl)acetic acid

InChI

InChI=1S/C6H7N3O2S/c7-6-3(1-5(10)11)8-2-4(12)9-6/h2H,1H2,(H,10,11)(H3,7,9,12)

InChI-Schlüssel

RZRKOUNCCXZTKU-UHFFFAOYSA-N

SMILES

C1=NC(=C(NC1=S)N)CC(=O)O

Kanonische SMILES

C1=NC(=C(NC1=S)N)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.